NVS PAK1 C is a chemical compound that serves as a selective inhibitor of the p21-activated kinase 1 (PAK1). This compound is notable for its potential in cancer research, particularly in inhibiting tumor growth and influencing various signaling pathways associated with cancer progression. The development of NVS PAK1 C is part of ongoing efforts to create targeted therapies that can effectively disrupt oncogenic signaling mechanisms.
NVS PAK1 C was developed by the Structural Genomics Consortium and is part of a broader initiative to find small molecule inhibitors that can selectively target specific kinases involved in cancer biology. The compound has been evaluated for its efficacy and selectivity through various biochemical assays and in vivo studies, demonstrating significant potential as a therapeutic agent against tumors driven by aberrant PAK1 activity.
NVS PAK1 C falls under the category of allosteric inhibitors. Unlike traditional inhibitors that compete directly with substrates for active sites, allosteric inhibitors bind to alternative sites on the enzyme, leading to conformational changes that inhibit enzyme activity. This mechanism provides a strategic advantage in selectively targeting specific kinases without affecting other related kinases.
The synthesis of NVS PAK1 C involves several key steps, including:
The synthesis process has been optimized to enhance yield and purity. Specific conditions, such as temperature, solvent choice, and reaction time, are carefully controlled to ensure the successful formation of NVS PAK1 C.
NVS PAK1 C has a complex molecular structure characterized by:
The structural formula can be represented as follows:
The compound exhibits high selectivity for PAK1 over other kinases, with an IC50 value in the low nanomolar range (approximately 5 nM for dephosphorylated PAK1), indicating its potency in inhibiting kinase activity.
NVS PAK1 C participates in several key biochemical reactions:
In vitro assays demonstrate that NVS PAK1 C effectively reduces phosphorylation levels in various cell lines, confirming its role as a selective inhibitor.
The mechanism by which NVS PAK1 C exerts its effects involves:
Studies have shown that treatment with NVS PAK1 C leads to decreased proliferation of cancer cell lines with active PAK1 signaling, supporting its potential therapeutic application.
NVS PAK1 C is characterized by:
The compound demonstrates stability under physiological conditions but may exhibit variable solubility depending on the formulation used for administration.
NVS PAK1 C has several scientific applications, particularly in cancer research:
p21-Activated Kinase 1 is a serine/threonine protein kinase originally identified as a downstream effector of the Rho family GTPases Ras-related C3 botulinum toxin substrate 1 (Rac1) and cell division control protein 42 (Cdc42) [1] [3]. Structurally, p21-Activated Kinase 1 comprises an N-terminal regulatory region containing a p21-binding domain and an autoinhibitory domain, along with a C-terminal kinase domain [1] [10]. The autoinhibitory mechanism involves the formation of an asymmetric homodimer where the autoinhibitory domain of one monomer blocks the kinase domain of its partner [2] [10]. Activation occurs through binding of GTP-loaded Rac1 or Cdc42 to the p21-binding domain, inducing conformational changes, dimer dissociation, and trans-autophosphorylation at threonine 423 (Thr423) within the activation loop [1] [2] [10]. This activation mechanism enables p21-Activated Kinase 1 to function as a central signaling node integrating inputs from multiple upstream signals, including growth factors (epidermal growth factor, vascular endothelial growth factor, platelet-derived growth factor), steroid hormones (estrogen), and inflammatory mediators [2] [5] [6].
Once activated, p21-Activated Kinase 1 phosphorylates over 40 diverse substrates, influencing numerous cellular processes critical for both normal physiology and pathology [1] [3]. Its functions encompass cytoskeletal dynamics (through substrates like p41-Arc, filamin A, stathmin, and tubulin cofactor B), cell survival (via phosphorylation of B-cell lymphoma 2-associated agonist of cell death and FKHR transcription factor), proliferation (through cyclin D1 regulation and Raf1 phosphorylation), gene transcription (via phosphorylation of histone H3, Snail, and C-terminal binding protein 1), and metabolism (by regulating phosphoglucomutase 1) [1] [3] [5]. This broad regulatory capacity establishes p21-Activated Kinase 1 as a master coordinator of cellular behavior.
Table 1: Key Cellular Processes Regulated by p21-Activated Kinase 1 and Representative Substrates
Cellular Process | Representative Substrates | Functional Consequence |
---|---|---|
Cytoskeletal Regulation | p41-Arc (Thr21) | Actin polymerization and remodeling |
Filamin A (Ser2152) | Focal adhesion dynamics | |
Stathmin (Ser16) | Microtubule stabilization | |
Cell Survival | B-cell lymphoma 2-associated agonist of cell death (Ser111, Ser112, Ser136) | Inhibition of apoptosis |
FKHR (Ser256) | Regulation of pro-apoptotic gene expression | |
Proliferation & Growth | Raf1 (Ser338) | Activation of mitogen-activated protein kinase pathway |
Cyclin D1 | Promotion of cell cycle progression | |
Gene Transcription | Histone H3 (Ser10) | Chromatin remodeling and gene activation |
Snail (Ser246) | Epithelial-mesenchymal transition regulation | |
Metabolism | Phosphoglucomutase 1 (Thr466) | Modulation of glucose metabolism |
Dysregulation of p21-Activated Kinase 1, through gene amplification, protein overexpression, or hyperactivation, is a hallmark of numerous pathological conditions, particularly cancer. p21-Activated Kinase 1 is overexpressed in a wide spectrum of human malignancies, including breast cancer (especially estrogen receptor-negative and human epidermal growth factor receptor 2-positive subtypes), ovarian cancer, colorectal cancer, hepatocellular carcinoma, prostate cancer, and leukemias [1] [5] [10]. This overexpression frequently correlates with advanced tumor grade, metastasis, therapy resistance, and poor patient prognosis, establishing p21-Activated Kinase 1 as a biomarker of aggressive disease [1] [12]. Beyond cancer, aberrant p21-Activated Kinase 1 activity is implicated in neurological disorders (Alzheimer disease, Fragile X syndrome, neurofibromatosis type 1), cardiovascular diseases (hypertension, atherosclerosis), inflammatory conditions, and metabolic syndromes like type II diabetes [4] [6] [8].
The pathogenic roles of p21-Activated Kinase 1 in cancer are multifaceted. It drives oncogenic initiation by promoting genomic instability through impaired DNA damage response (e.g., via phosphorylation of microchidia CW-type zinc finger 2) and by creating a pro-inflammatory microenvironment through activation of signal transducer and activator of transcription 3 and nuclear factor kappa B pathways [1] [10]. During tumor progression, p21-Activated Kinase 1 enhances cancer cell survival under hypoxic and nutrient-deprived conditions, stimulates angiogenesis (via vascular endothelial growth factor upregulation), and facilitates metabolic reprogramming [1] [10]. Crucially, p21-Activated Kinase 1 is a major driver of metastasis, promoting epithelial-mesenchymal transition (through Snail phosphorylation), cytoskeletal remodeling, cell motility, invasion, and extracellular matrix degradation (via matrix metalloproteinase 9 induction) [1] [3] [5]. Furthermore, p21-Activated Kinase 1 contributes significantly to therapy resistance. It confers resistance to DNA-damaging agents (radiotherapy, cisplatin) by enhancing DNA repair, promotes hormone-independent growth in breast cancer (via estrogen receptor alpha phosphorylation at Ser305), and activates survival pathways that counteract the effects of targeted therapies and conventional chemotherapeutics [1] [5] [10]. In atherosclerosis, p21-Activated Kinase 1 activation in endothelial cells, macrophages, and smooth muscle cells promotes inflammation, oxidized low-density lipoprotein uptake, foam cell formation, and plaque development [8].
The compelling evidence for p21-Activated Kinase 1 as a therapeutic target has spurred significant efforts to develop inhibitors. However, these efforts face substantial challenges, primarily concerning selectivity and toxicity. The ATP-binding cleft within the kinase domain of p21-Activated Kinase 1 is highly conserved across the kinome and particularly among p21-Activated Kinase family members [2] [9]. p21-Activated Kinase 1 shares approximately 95% sequence identity in its kinase domain with group I members p21-Activated Kinase 2 and p21-Activated Kinase 3, and about 54% with group II members (p21-Activated Kinase 4, p21-Activated Kinase 5, p21-Activated Kinase 6) [2]. Consequently, most ATP-competitive inhibitors developed to date exhibit limited isoform selectivity, functioning as pan-p21-Activated Kinase or group I p21-Activated Kinase inhibitors [2] [9]. This lack of selectivity poses significant problems because different p21-Activated Kinase isoforms have non-redundant, sometimes opposing, biological functions. For instance, while p21-Activated Kinase 1 promotes proliferation and survival, p21-Activated Kinase 2 can have pro-apoptotic functions. Moreover, genetic deletion studies in mice reveal that p21-Activated Kinase 1 knockout is viable and largely healthy, whereas loss of p21-Activated Kinase 2 or p21-Activated Kinase 4 results in embryonic lethality [1] [4]. Therefore, non-selective inhibition carries a high risk of on-target toxicity.
Clinical development of early p21-Activated Kinase inhibitors illustrates these challenges. PF-3758309, a pyrrolopyrazole-based ATP-competitive inhibitor developed by Pfizer, exhibited potent activity against multiple p21-Activated Kinase isoforms (including p21-Activated Kinase 4) but also inhibited numerous off-target kinases [2]. While it showed preclinical efficacy in various xenograft models (melanoma, colorectal, breast, prostate, lung cancer), it failed in clinical trials due to insufficient efficacy, poor bioavailability, and adverse effects likely linked to its promiscuous kinase inhibition profile [2] [9]. These limitations underscore the critical need for inhibitors that achieve high selectivity for p21-Activated Kinase 1 over other p21-Activated Kinase isoforms and the broader kinome to minimize toxicity and maximize therapeutic efficacy. Targeting regulatory domains outside the conserved ATP pocket, such as the p21-binding domain/auto-inhibitory domain interface, offers a promising strategy to overcome the selectivity barrier inherent to ATP-competitive approaches [2] [4] [9].
Molecular Characterization of Nvs-p21-Activated Kinase 1-C
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1